2,1,3-Benzoxadiazole-5-carbonitrile
Overview
Description
. This compound is a member of the benzoxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.
Scientific Research Applications
2,1,3-Benzoxadiazole-5-carbonitrile has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme activities and as a marker for biological imaging.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
The primary target of 2,1,3-Benzoxadiazole-5-carbonitrile is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification . They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .
Mode of Action
This compound interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .
Biochemical Pathways
The interaction of this compound with GSTs affects the normal detoxification pathway. By inhibiting GSTs, this compound can potentially increase the susceptibility of cells to damage by harmful compounds .
Pharmacokinetics
Its molecular weight (14512 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of GSTs by this compound can lead to an increase in the intracellular concentration of harmful compounds, potentially leading to cell damage . This property makes it a potential candidate for anticancer drugs, as it could increase the susceptibility of cancer cells to chemotherapeutic agents .
Safety and Hazards
The safety information for 2,1,3-Benzoxadiazole-5-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
2,1,3-Benzoxadiazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in detoxification processes, thereby enhancing the efficacy of anticancer drugs . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit detoxification enzymes, thereby enhancing the activity of anticancer drugs . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability under ambient conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to changes in cellular responses, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the efficacy of therapeutic agents by inhibiting detoxification enzymes . At high doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, this compound can inhibit enzymes involved in detoxification processes, thereby altering the metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . Studies have shown that this compound can be transported across cell membranes, affecting its distribution within tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is essential for elucidating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile typically involves the reaction of 2-aminophenol with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzoxadiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of benzoxadiazole-5-carboxylic acid.
Reduction: Formation of benzoxadiazole-5-methylamine.
Substitution: Formation of benzoxadiazole-5-alkyl derivatives.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole-5-carbonitrile: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2,1,3-Benzoxazole-5-carbonitrile: Contains a nitrogen atom in place of one of the oxygen atoms in the benzoxadiazole ring.
Uniqueness: 2,1,3-Benzoxadiazole-5-carbonitrile is unique due to its specific electronic properties and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical transformations and its compatibility with different reaction conditions further enhance its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYXSXUKPAXKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370730 | |
Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54286-62-3 | |
Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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